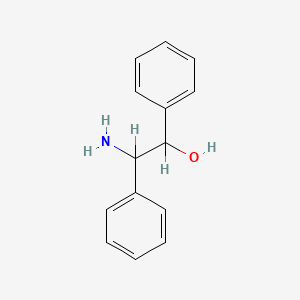

2-Amino-1,2-diphenylethanol

Descripción general

Descripción

2-Amino-1,2-diphenylethanol is a chiral organic compound with the molecular formula C14H15NO. It is characterized by the presence of an amino group and a hydroxyl group attached to a diphenylethane backbone. This compound is notable for its applications in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Amino-1,2-diphenylethanol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-1,2-diphenylethanol using hydrogen in the presence of a palladium catalyst. Another method includes the asymmetric reduction of 2-nitro-1,2-diphenylethanol using chiral catalysts to obtain the desired enantiomer .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale hydrogenation reactors with palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 2-imino-1,2-diphenylethanol.

Reduction: The compound can be reduced to 2-amino-1,2-diphenylethane.

Substitution: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: 2-Imino-1,2-diphenylethanol.

Reduction: 2-Amino-1,2-diphenylethane.

Substitution: Various substituted diphenylethanol derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Chiral Building Block

2-Amino-1,2-diphenylethanol serves as a crucial chiral building block in the synthesis of pharmaceuticals. Its ability to produce enantiomerically pure compounds enhances the efficacy and safety of drugs. By enabling the selective synthesis of specific enantiomers, it plays a vital role in drug formulation processes aimed at improving therapeutic outcomes .

Case Study: Synthesis of Homopropargylic Alcohols

This compound is utilized as a chiral auxiliary in the preparation of homopropargylic alcohols from aliphatic and aromatic aldehydes. The asymmetric synthesis facilitated by ADPE allows for the production of specific alcohol configurations that are essential for various medicinal applications .

Catalysis

Asymmetric Catalysis

ADPE is employed as a ligand in asymmetric catalysis, where it facilitates reactions that yield specific stereoisomers. This application is particularly important in the manufacture of fine chemicals and agrochemicals . The compound's ability to stabilize transition states during reactions enhances selectivity and yield.

Case Study: Vanadium(V) Schiff Base Complexes

Research has demonstrated that ADPE can be used to prepare vanadium(V) Schiff base complexes, which serve as catalysts for the oxidation of sulfides and olefins. These complexes have shown promising results in improving reaction rates and selectivity in synthetic organic chemistry .

Biochemical Research

Interaction Studies

In biochemical research, this compound is utilized to study interactions with biological systems. This includes investigating enzyme mechanisms and receptor binding, which are critical for drug discovery and development .

Optical Resolution Applications

ADPE has been successfully used for the enantioseparation of various compounds through diastereomeric salt formation. For example, it has been applied alongside cinchonidine to resolve racemic 3-hydroxycarboxylic acids into their enantiomers with high efficiency .

Material Science

Development of Advanced Materials

The unique properties of this compound make it suitable for developing advanced materials such as polymers and composites that require specific mechanical and thermal characteristics. Its incorporation into polymer matrices has been explored to enhance material performance .

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical | Chiral building block for drug synthesis; chiral auxiliary for alcohol production |

| Catalysis | Ligand in asymmetric catalysis; catalyst precursor for vanadium(V) Schiff base complexes |

| Biochemical Research | Studies on enzyme interactions; optical resolution of racemic mixtures |

| Material Science | Development of polymer composites with tailored properties |

Mecanismo De Acción

The mechanism of action of 2-Amino-1,2-diphenylethanol involves its interaction with various molecular targets. As a chiral auxiliary, it facilitates the formation of chiral centers in asymmetric synthesis. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and coordinate with metal catalysts, enhancing the selectivity and efficiency of chemical reactions .

Comparación Con Compuestos Similares

2-Amino-1,2-diphenylethane: Lacks the hydroxyl group, making it less versatile in hydrogen bonding and coordination chemistry.

2-Hydroxy-1,2-diphenylethanol: Lacks the amino group, limiting its use in nucleophilic substitution reactions.

1,2-Diphenylethylenediamine: Contains two amino groups, offering different reactivity and applications compared to 2-Amino-1,2-diphenylethanol.

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which provide a versatile platform for various chemical transformations. Its chiral nature also makes it valuable in asymmetric synthesis, distinguishing it from other similar compounds .

Actividad Biológica

2-Amino-1,2-diphenylethanol (also known as (1S,2R)-2-amino-1,2-diphenylethanol) is a chiral amino alcohol that has garnered attention in pharmacological and biochemical research due to its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the context of cancer therapy and neuroprotection.

- Molecular Formula : C₁₄H₁₅NO

- Molecular Weight : 213.28 g/mol

- Melting Point : 142-144 °C

- Density : 1.1 g/cm³

- Boiling Point : 374.3 °C at 760 mmHg

Biological Activity Overview

The biological activities of this compound include:

- Cytotoxicity and Cytoprotection : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines while also demonstrating cytoprotective properties in neuronal cells exposed to oxidative stress.

- Enzyme Inhibition : It acts as a selective inhibitor of histone deacetylase 3 (HDAC3), which is crucial in regulating gene expression and cellular functions.

Cytotoxicity Studies

Recent research has explored the cytotoxic effects of this compound in various cellular models. For instance, a study investigated its effects on HT-22 hippocampal neuronal cells subjected to hydrogen peroxide-induced oxidative damage.

Table 1: Cytotoxic Effects on HT-22 Cells

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 62 |

| 50 | 49 |

| 100 | <30 |

The results indicated that higher concentrations of the compound led to decreased cell viability, highlighting its potential as a cytotoxic agent against cancer cells while also suggesting a protective role at lower concentrations .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Histone Deacetylase Inhibition : By inhibiting HDAC3, this compound can alter the acetylation status of histones and non-histone proteins, leading to changes in gene expression that may suppress tumor growth and promote apoptosis in cancer cells.

- Oxidative Stress Modulation : The compound's ability to protect against oxidative stress is linked to its antioxidant properties, which help maintain cellular integrity under stress conditions .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of various compounds, including this compound, researchers found that it significantly reduced neuronal death in models of oxidative stress. The study utilized HT-22 cells and demonstrated that pre-treatment with the compound improved cell survival rates when exposed to harmful agents like hydrogen peroxide .

Case Study 2: Antitumor Activity

Another study focused on the antitumor activity of this compound against several cancer cell lines. The findings revealed that it induced apoptosis and inhibited proliferation in a dose-dependent manner. The research suggested that further exploration into its use as a therapeutic agent for specific cancers could be beneficial .

Propiedades

IUPAC Name |

2-amino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJJWYZZKKKSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903251 | |

| Record name | NoName_3883 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-36-9, 13286-63-0, 3764-63-4, 88082-66-0 | |

| Record name | 2-Amino-1,2-diphenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-amino-1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC409505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC409502 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,2-diphenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R,R)-(+)-2-Amino-1,2-diphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Amino-1,2-diphenylethanol?

A1: this compound has the molecular formula C14H15NO and a molecular weight of 213.27 g/mol .

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ techniques like 1H NMR, 13C NMR, IR spectroscopy, and X-ray crystallography for characterizing this compound , , , . Specific examples include the use of high-dilution IR, 1H NMR, and 13C NMR to determine the configuration of N-(1-phenylalkyl)-substituted 2-amino-1,2-diphenylethanols .

Q3: What is known about the crystal structure of this compound?

A3: Racemic this compound crystallizes with enantiomers aggregating and linking through O–H⋯N hydrogen bonds, forming chiral 21-helical columnar structures along the b-axis .

Q4: How does this compound function as a resolving agent?

A4: this compound effectively resolves racemic mixtures through diastereomeric salt formation. It has demonstrated success in separating enantiomers of compounds like tartaric acid, trans-2,3-oxiranedicarboxylic acid, and others .

Q5: Can you elaborate on the role of this compound in asymmetric synthesis?

A5: This compound serves as a valuable chiral auxiliary in various asymmetric syntheses. It is used to prepare chiral glycine derivatives for highly stereoselective β-lactam synthesis . Additionally, it aids in preparing chiral imines, facilitating diastereoselective addition reactions with organolithium reagents to yield chiral amines .

Q6: How does crystallization solvent affect the resolution of mandelic acid using this compound?

A6: The choice of crystallization solvent plays a crucial role in the stereoselectivity of the resolution. For example, using 1-propanol or 1-butanol leads to the preferential crystallization of the (R)-mandelic acid salt, while 1,4-dioxane favors the (S)-mandelic acid salt .

Q7: How does this compound contribute to the formation of supramolecular structures?

A7: Due to its ability to form hydrogen bonds, this compound acts as a key building block in supramolecular architectures. It assembles with various acids, creating distinct structures like helical columns with channel-like cavities capable of accommodating guest molecules , , .

Q8: What are the fluorescence properties of supramolecular systems incorporating this compound?

A8: These systems can exhibit interesting solid-state fluorescence properties. For example, when combined with 1-pyrenecarboxylic acid, the resulting complex demonstrates guest-dependent fluorescence changes, enabling the recognition of subtle differences in molecular size and shape .

Q9: How does the choice of acid impact the properties of supramolecular complexes with this compound?

A9: The specific acid used significantly influences the complex's properties. For instance, selecting different benzothiophene units allows for the fine-tuning of guest release temperatures in the resulting host-guest complexes .

Q10: What are the catalytic applications of this compound derivatives?

A10: Derivatives of this compound, particularly chiral Schiff bases and C3-symmetric tris(β-hydroxy amide) ligands, have shown promise in asymmetric catalysis, such as enantioselective alkynylation of aldehydes , .

Q11: How does this compound contribute to developing chiral stationary phases (CSPs) for HPLC?

A11: This compound serves as a versatile chiral selector in creating CSPs for HPLC. By modifying its structure and immobilizing it on silica gel with different linkers, researchers can fine-tune the enantioseparation properties of the resulting CSPs , , , .

Q12: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives?

A12: Yes, modifications to the nitrogen substituent and the inclusion of crystallization solvents significantly influence the stability and separation ability of this compound derivatives in resolving ortho-halomandelic acids . Furthermore, research on chiral discrimination by (1R,2S)-2-amino-1,2-diphenylethanol towards 2-arylalkanoic acids highlights the impact of the substituent position on the aromatic ring of the acid, affecting resolution efficiency .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.